molecular formula C18H19ClN2O5S B5187972 N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide

Cat. No.: B5187972
M. Wt: 410.9 g/mol
InChI Key: LNPPEOCVRNEQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is a complex organic compound characterized by the presence of a benzodioxole ring, a chlorophenyl sulfonyl group, and an ethylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Chlorophenyl Sulfonyl Group: This step involves sulfonylation of the benzodioxole derivative using chlorosulfonic acid.

    Attachment of the Ethylglycinamide Moiety: The final step involves the coupling of the sulfonylated benzodioxole with ethylglycinamide under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, further modulating their function. The ethylglycinamide moiety can enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Similar structure but lacks the sulfonyl and ethylglycinamide groups.

    N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: Contains two benzodioxole rings but lacks the sulfonyl and ethylglycinamide groups.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets, while the ethylglycinamide moiety improves its solubility and bioavailability.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-2-21(27(23,24)15-6-4-14(19)5-7-15)11-18(22)20-10-13-3-8-16-17(9-13)26-12-25-16/h3-9H,2,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPPEOCVRNEQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.